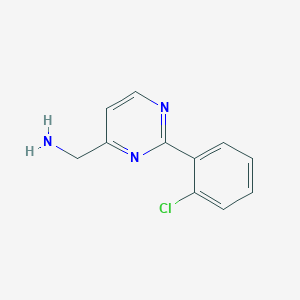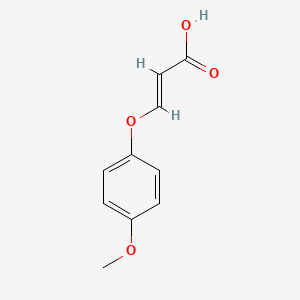
3-(4-Methoxyphenoxy)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a methoxyphenyl group attached to a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with a suitable propenoic acid derivative. One common method is the esterification of 4-methoxyphenol with acryloyl chloride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity product .
化学反応の分析
Types of Reactions: 3-(4-Methoxyphenoxy)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-Hydroxyphenoxy)prop-2-enoic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Hydroxyphenoxy)prop-2-enoic acid.
Reduction: 3-(4-Methoxyphenoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Methoxyphenoxy)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenoxy)prop-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
3-(4-Hydroxyphenoxy)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Similar structure with an additional hydroxyl group on the phenyl ring.
3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the phenoxy group, having only the methoxyphenyl group attached to the propenoic acid moiety.
Uniqueness: 3-(4-Methoxyphenoxy)prop-2-enoic acid is unique due to the presence of both a methoxy group and a phenoxy group attached to the propenoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
(E)-3-(4-methoxyphenoxy)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ |
InChIキー |
AGGBRPQDAQOWIM-VOTSOKGWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)O/C=C/C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)OC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


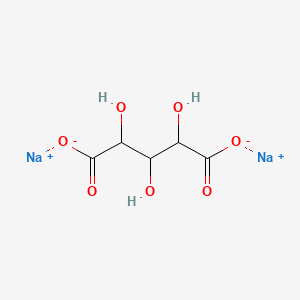
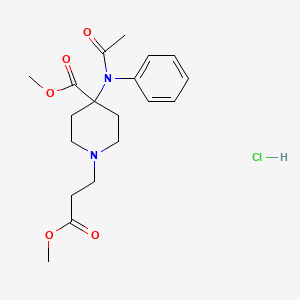
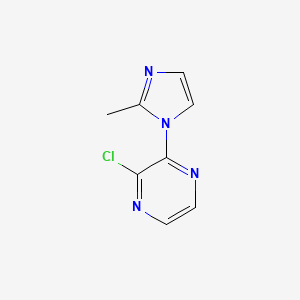
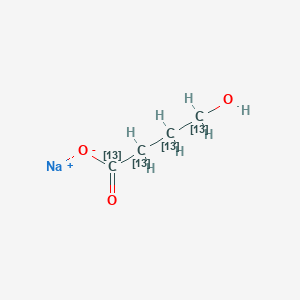
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
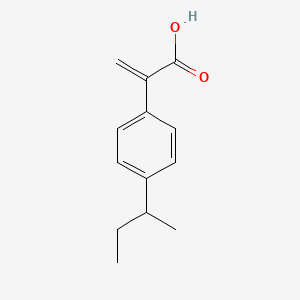
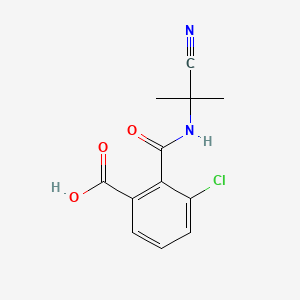
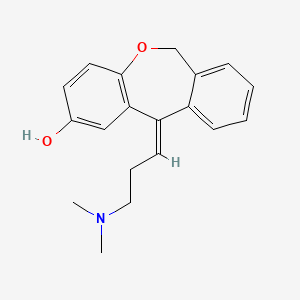
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
